molecular formula C18H28N2OS B5135127 N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide

N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide

Cat. No. B5135127
M. Wt: 320.5 g/mol
InChI Key: QSOVJPVXFZITOO-UHFFFAOYSA-N
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Description

N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide, also known as MET, is a synthetic compound that belongs to the family of opioids. It was first synthesized in the 1970s and has been extensively studied for its potential use in scientific research. MET has been found to have a unique mechanism of action and has shown promise in various studies, making it an interesting compound for further research.

Mechanism of Action

N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for the analgesic and antinociceptive effects of opioids. It has been found to have a higher affinity for this receptor than other opioids such as morphine and fentanyl. N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide also has a unique mechanism of action, as it has been found to activate the receptor in a biased manner, producing different downstream effects than other opioids.
Biochemical and Physiological Effects:
N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide has been shown to produce analgesia and antinociception in animal models. It has also been found to have sedative and respiratory depressant effects, similar to other opioids. N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide has been shown to have a lower potential for abuse and dependence compared to other opioids, making it an interesting candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide in lab experiments is its unique mechanism of action, which may produce different downstream effects than other opioids. This can provide valuable insights into the mechanisms of opioid action and potentially lead to the development of new pain medications. However, one limitation is that N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide is a synthetic compound, which may limit its applicability to natural systems.

Future Directions

There are several future directions for the study of N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide. One direction is to further investigate its potential as a pain medication, particularly in the treatment of chronic pain. Another direction is to study its potential as a treatment for addiction and withdrawal symptoms. Additionally, further research is needed to fully understand its unique mechanism of action and how it may be used to develop new opioids with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide involves the reaction of piperidine with 4-(methylthio)benzyl chloride, followed by the addition of diethylamine and subsequent purification. The resulting compound is a white crystalline powder that is soluble in water and other solvents.

Scientific Research Applications

N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have analgesic and antinociceptive properties, making it a potential candidate for the development of new pain medications. N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide has also been studied for its potential use in the treatment of addiction and withdrawal symptoms.

properties

IUPAC Name

N,N-diethyl-1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2OS/c1-4-20(5-2)18(21)16-7-6-12-19(14-16)13-15-8-10-17(22-3)11-9-15/h8-11,16H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOVJPVXFZITOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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